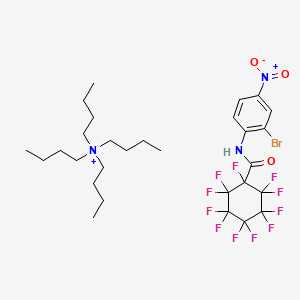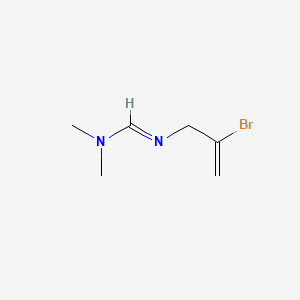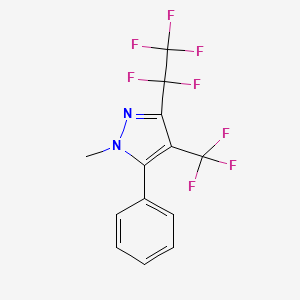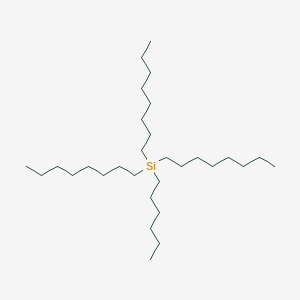![molecular formula C10H16Cl2Si2 B14326697 (1,2-Phenylene)bis[chloro(dimethyl)silane] CAS No. 109756-03-8](/img/structure/B14326697.png)
(1,2-Phenylene)bis[chloro(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Phenylene)bis[chloro(dimethyl)silane] is an organosilicon compound with the molecular formula C10H16Cl2Si2 It is a derivative of phenylene with two chloro(dimethyl)silane groups attached to the 1 and 2 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[chloro(dimethyl)silane] typically involves the reaction of 1,2-dichlorobenzene with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
C6H4Cl2+2(CH3)2SiCl→C6H4[Si(CH3)2Cl]2
Industrial Production Methods
Industrial production of (1,2-Phenylene)bis[chloro(dimethyl)silane] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The reaction is typically carried out in a sealed reactor to maintain anhydrous conditions and prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Phenylene)bis[chloro(dimethyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the chloro groups can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can undergo oxidation to form siloxanes or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include silanes with various functional groups such as aminosilanes, alkoxysilanes, and thiolsilanes.
Hydrolysis: Silanols are formed as major products.
Oxidation and Reduction: Siloxanes and silanes are the major products, respectively.
Aplicaciones Científicas De Investigación
(1,2-Phenylene)bis[chloro(dimethyl)silane] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also used in the preparation of siloxane polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (1,2-Phenylene)bis[chloro(dimethyl)silane] involves the reactivity of the chloro groups and the silicon atoms. The chloro groups can undergo nucleophilic substitution, leading to the formation of various functionalized silanes. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon, making the compound versatile in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
Chloro(dimethyl)phenylsilane: Contains a single chloro(dimethyl)silane group attached to a phenyl ring.
Uniqueness
(1,2-Phenylene)bis[chloro(dimethyl)silane] is unique due to the presence of two chloro(dimethyl)silane groups on a benzene ring, providing distinct reactivity and potential for forming complex structures. This makes it valuable in applications requiring multifunctional silanes.
Propiedades
Número CAS |
109756-03-8 |
|---|---|
Fórmula molecular |
C10H16Cl2Si2 |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
chloro-[2-[chloro(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-7-5-6-8-10(9)14(3,4)12/h5-8H,1-4H3 |
Clave InChI |
XQTKCMUQJKYHFM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1[Si](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


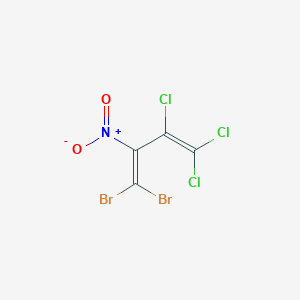
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
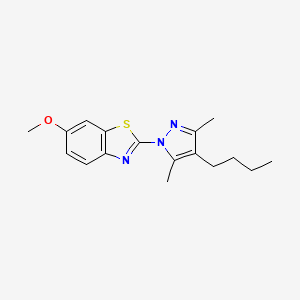
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
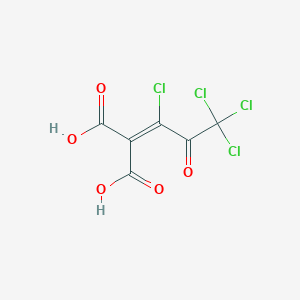

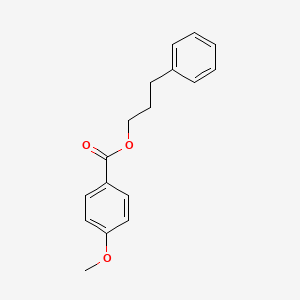

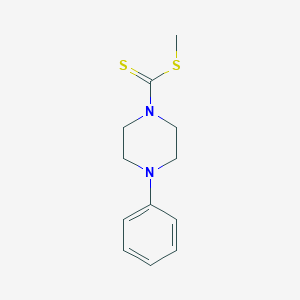
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
